

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride molecular weight

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Compound of Interest

Compound Name: 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1323167

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An In-depth Technical Guide to **2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride**, a key reagent in synthetic chemistry. The document details its chemical properties, synthesis, and significant applications, particularly its role as a protecting group in the development of complex organic molecules.

Core Properties and Specifications

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is a reactive compound widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Its utility stems from the highly reactive sulfonyl chloride group, which allows for the straightforward formation of sulfonamides, a common structural motif in biologically active molecules.^[1] The electron-withdrawing nature of the chloro and nitro substituents enhances the reactivity of the molecule in nucleophilic substitution reactions.^[1]

Table 1: Physicochemical Properties of **2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride**

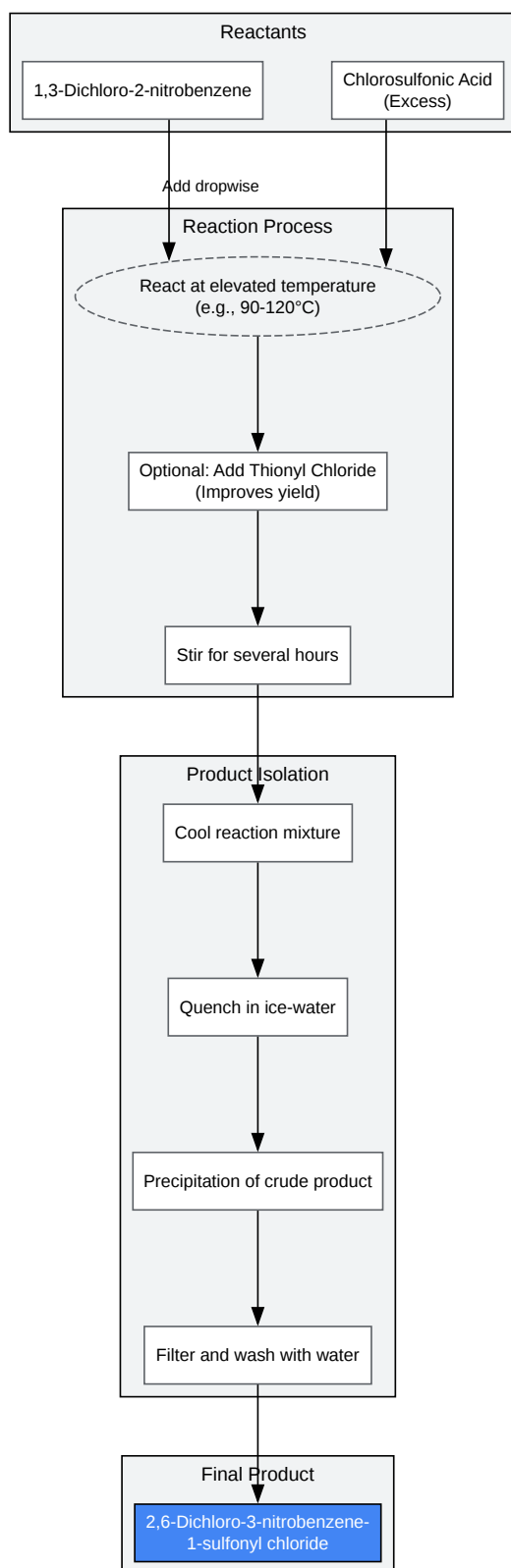
Property	Value	Source
Molecular Formula	C₆H₂Cl₃NO₄S	[2] [3] [4] [5]
Molecular Weight	290.51 g/mol	[1] [4] [5]
Exact Mass	288.87700	[2]
CAS Number	276702-53-5	[2] [3]
IUPAC Name	2,6-dichloro-3-nitrobenzenesulfonyl chloride	[3]
Canonical SMILES	O=--INVALID-LINK-- <chem>C1=CC=C(Cl)C(S(=O)(=O)Cl)=C1Cl</chem>	[3]
InChI Key	KMRQWMSLMFLCKC-UHFFFAOYSA-N	[3]
MDL Number	MFCD11109540	[3]

| Storage Conditions | 2-8°C, store in inert gas |[\[1\]](#) |

Synthesis Pathway

The synthesis of substituted nitrobenzenesulfonyl chlorides typically involves the sulfochlorination of a corresponding nitrobenzene derivative. This process uses chlorosulfonic acid, often in the presence of an inorganic acid chloride like thionyl chloride to facilitate the reaction.

Below is a generalized workflow for the synthesis of a dichlorinated nitrobenzene sulfonyl chloride, based on established protocols for similar structures.



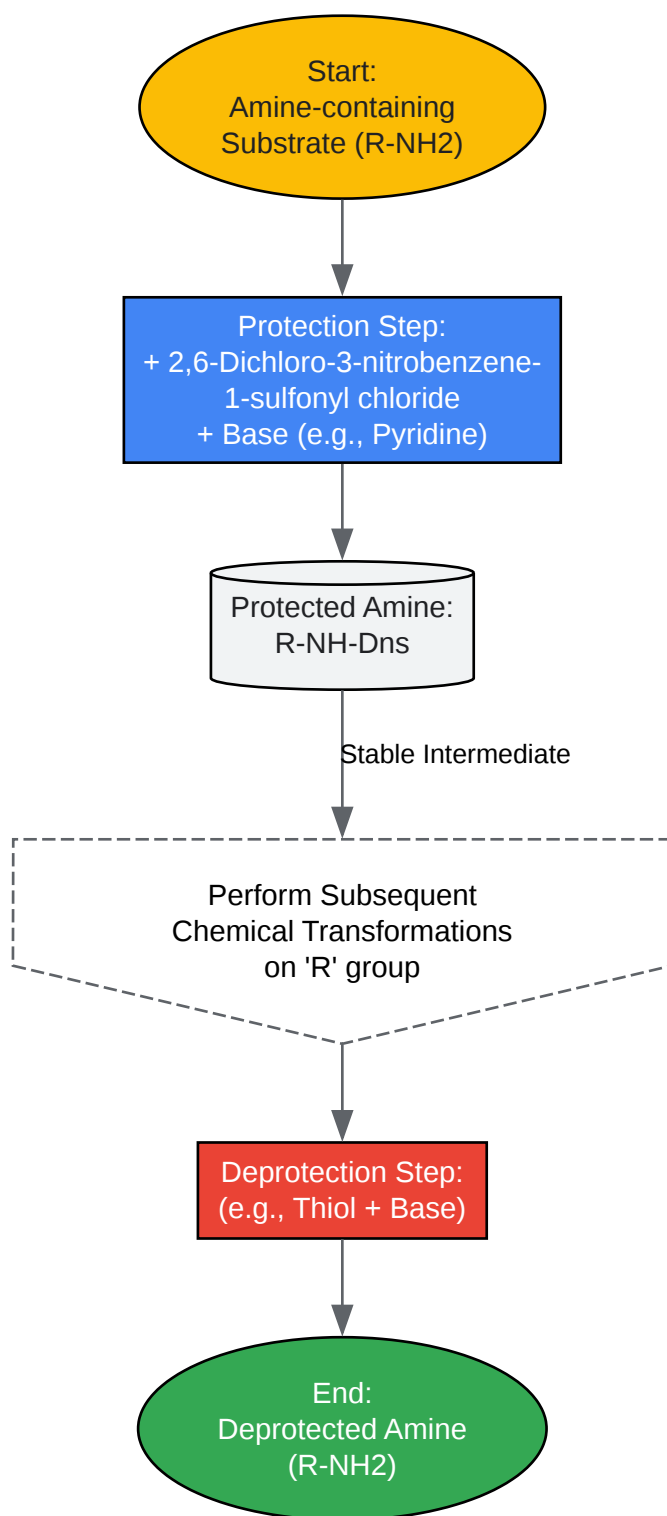
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Caption: Generalized synthesis workflow for **2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride**.

Application as a Protecting Group

One of the primary applications for this reagent in drug development and organic synthesis is for the introduction of the 2,6-dichloro-3-nitrobenzenesulfonyl (Dns) protecting group, particularly for amines.^[1] The Dns group is valued for its stability under various reaction conditions and its selective removal when needed.

The logical workflow for using the Dns group is outlined below.



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Caption: Logical workflow for the use of Dns as an amine protecting group.

Experimental Protocols

While a specific protocol for **2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride** is not readily available in the provided search results, a representative synthesis for a structurally similar compound, 4-chloro-3-nitrobenzene sulfonyl chloride, can be adapted. This procedure illustrates the key steps and conditions typical for such a synthesis.[\[6\]](#)

Protocol: Synthesis of 4-Chloro-3-nitrobenzene sulfonyl chloride[\[6\]](#)

- Objective: To synthesize 4-Chloro-3-nitrobenzene sulfonyl chloride from o-chloronitrobenzene and chlorosulfonic acid.[\[6\]](#)
- Materials:
 - o-chloronitrobenzene
 - Chlorosulfonic acid
 - Petroleum ether (for recrystallization)
 - Round-bottom flask equipped with a reflux condenser and magnetic stirrer
 - Heating mantle
 - Ice bath
 - Filtration apparatus
- Methodology:
 - Reaction Setup: In a round-bottom flask, charge chlorosulfonic acid. The optimal molar ratio of chlorosulfonic acid to o-chloronitrobenzene is 4:1.[\[6\]](#)
 - Addition of Substrate: Slowly add o-chloronitrobenzene to the chlorosulfonic acid while stirring.
 - Reaction Conditions: Heat the reaction mixture to the optimal temperature of 120°C.[\[6\]](#)

- Reaction Time: Maintain the reaction at this temperature for a period of 4 hours with continuous stirring.[6]
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench the excess chlorosulfonic acid.
- Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
- Purification: Recrystallize the crude solid product from a low-polarity solvent such as petroleum ether.[6] This step is crucial for achieving high purity.
- Drying and Yield: Dry the purified crystals. Under these optimized conditions, a yield of 81.5% and a purity of 99.96% can be achieved.[6]
- Characterization: The final product should be characterized by ^1H NMR and IR spectroscopy to confirm its structure and purity.[6]

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